Intracellular protein labeling in living systems often fails with impermeant dyes like Alexa Fluor 647. Janelia Fluor 646, SE solves this via its precisely tuned lactone-zwitterion equilibrium, enabling passive cell entry without fixation.
Ideal for labeling nanobodies, HaloTag/SNAP-tag substrates, or antibodies for advanced live-cell microscopy. Shipped ambient; store at -20 °C.
Janelia Fluor 646, SE is a far-red, silicon-rhodamine (SiR) based fluorescent dye engineered for high performance in advanced imaging. It is characterized by its high cell permeability, exceptional brightness, and photostability, attributes derived from its core structure which incorporates four-membered azetidine rings instead of traditional N,N-dimethylamino groups. The Succinimidyl Ester (SE) functional group makes this specific product form ready for direct, covalent conjugation to primary amines on proteins and other biomolecules, enabling robust labeling for demanding intracellular imaging applications.
Direct substitution of Janelia Fluor 646, SE with spectrally similar alternatives like Alexa Fluor 647 or Cy5 is often unviable for intracellular live-cell imaging. These common dyes are generally membrane-impermeant and require cell fixation, permeabilization, or microinjection, which precludes studies in unperturbed living systems. Janelia Fluor 646's cell permeability is a result of a precisely tuned lactone-zwitterion equilibrium (KL-Z), allowing the non-fluorescent, lipophilic lactone to cross the cell membrane before converting to the highly fluorescent zwitterion upon protein binding. Furthermore, procuring the parent fluorophore without the succinimidyl ester (SE) group is unsuitable for protein labeling, as the SE moiety is the critical reactive handle for forming a stable, covalent amide bond with lysine residues.
Janelia Fluor 646 exhibits a low lactone-zwitterion equilibrium constant (KL-Z = 0.0012), which means it preferentially exists in a non-fluorescent, lipophilic lactone state in aqueous media. This state readily crosses cellular membranes. In contrast, widely used substitutes like Alexa Fluor 647 are hydrophilic and largely membrane-impermeant. Once inside the cell and bound to a protein target, the equilibrium of JF646 shifts to the highly fluorescent zwitterionic form, leading to a significant fluorescence increase and enabling no-wash imaging protocols that are not feasible with impermeable dyes.
| Evidence Dimension | Cell Permeability & Mechanism |
| Target Compound Data | Cell-permeable (driven by low KL-Z of 0.0012) |
| Comparator Or Baseline | Alexa Fluor 647: Generally cell-impermeable |
| Quantified Difference | Enables intracellular labeling of live, unperturbed cells, a workflow incompatible with most conventional far-red dyes. |
| Conditions | Live-cell labeling protocols for intracellular targets. |
This property simplifies experimental workflows, minimizes cellular toxicity by eliminating permeabilization agents, and improves data quality from live specimens.
The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). Janelia Fluor 646, SE possesses both a high extinction coefficient and a high quantum yield, resulting in exceptional brightness. This allows for robust signal detection even with low expression targets or when using reduced laser power to minimize phototoxicity. Compared to the classic far-red dye Cy5, JF646 offers a significant increase in brightness, leading to superior signal-to-noise in imaging experiments.
| Evidence Dimension | Molecular Brightness (ε × Φ) |
| Target Compound Data | 152,000 M⁻¹cm⁻¹ × 0.54 = 82,080 M⁻¹cm⁻¹ |
| Comparator Or Baseline | Cy5: ~250,000 M⁻¹cm⁻¹ × ~0.27 = ~67,500 M⁻¹cm⁻¹ |
| Quantified Difference | Approximately 22% higher intrinsic brightness than Cy5. |
| Conditions | Photophysical measurements in solution (TFE or EtOH with 0.1% TFA). |
Higher brightness improves detection sensitivity for low-abundance proteins, reduces required exposure times, and allows for lower, less phototoxic laser intensities.
The incorporation of azetidine rings into the rhodamine structure confers a substantial increase in photostability compared to traditional dyes. This robustness is critical for advanced imaging techniques that rely on high laser power, such as STED microscopy, or require collecting thousands of frames, such as single-molecule localization microscopy (dSTORM, PALM). User testimonials confirm that Janelia Fluor dyes are noticeably more photostable than Alexa Fluor 647 and Cy3 in demanding applications.
| Evidence Dimension | Photostability Under High-Intensity Illumination |
| Target Compound Data | Engineered for high photostability via azetidine substitution. |
| Comparator Or Baseline | Traditional dyes like Cy5 and even high-performance dyes like Alexa Fluor 647. |
| Quantified Difference | Enables advanced imaging modalities (e.g., STED, dSTORM) and long-term tracking experiments where less stable dyes would rapidly photobleach. |
| Conditions | Super-resolution microscopy and long-term live-cell imaging. |
Increased photostability directly translates to longer observation times, higher quality super-resolution reconstructions, and more reliable quantitative data.
This compound is supplied as a succinimidyl ester (SE), a well-established reactive group for targeting primary amines (e.g., on lysine residues and N-termini of proteins) to form a stable amide bond. The labeling process is predictable and requires standard bioconjugation conditions, typically a slightly basic, amine-free buffer (e.g., carbonate or borate at pH 8.0-8.5). Procuring this SE form is a deliberate choice for a specific, controlled conjugation process, distinguishing it from other forms like maleimides (for thiols) or the non-reactive parent fluorophore.
| Evidence Dimension | Reactive Group and Target Substrate |
| Target Compound Data | Succinimidyl Ester (SE) reacts with primary amines (lysine). |
| Comparator Or Baseline | Parent fluorophore (non-reactive); Maleimide variant (reacts with thiols). |
| Quantified Difference | Provides a defined and reliable chemical pathway for labeling the most common functional group on proteins. |
| Conditions | Bioconjugation in slightly basic (pH 8.0-8.5), amine-free buffer. |
Selecting the SE variant ensures compatibility with established protein labeling protocols and provides the necessary reactivity for creating stable, fluorescently-tagged protein reagents.
Where the goal is to resolve subcellular structures below the diffraction limit in living cells, the combination of cell permeability, high brightness, and exceptional photostability makes JF646, SE the logical choice for labeling intracellular proteins of interest.
For tracking the movement and kinetics of individual protein molecules inside a living cell, all three core advantages are required: cell permeability to deliver the probe, high brightness to detect a single molecule, and photostability to track it over time.
This compound is ideal for creating ligands for self-labeling protein tags. Its fluorogenic nature and cell permeability allow for simple addition of the ligand to cell media, specific labeling of the tagged protein inside the cell, and immediate imaging with low background, bypassing disruptive wash steps.